4-Benzyl-2-(piperidin-1-ylmethyl)morpholine
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) exhibits characteristic signals:
- δ 7.25–7.15 ppm (multiplet, 5H, aromatic protons from benzyl)
- δ 3.70–3.50 ppm (multiplet, 4H, morpholine O-CH2-CH2-N)
- δ 2.60–2.40 ppm (triplet, 2H, N-CH2-piperidine)
- δ 1.55–1.30 ppm (multiplet, 10H, piperidine CH2 and CH groups)
13C NMR confirms connectivity:
Table 2: Key NMR assignments
| Group | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| Benzyl aromatic | 7.25–7.15 | 128.1–138.2 |
| Morpholine O-CH2 | 3.70–3.50 | 67.8 |
| Piperidine N-CH2 | 2.60–2.40 | 54.3 |
Infrared (IR) Spectroscopy
Key absorptions (KBr pellet):
UV-Vis Spectroscopy
The compound shows weak absorption at λmax = 268 nm (ε = 450 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the benzyl group.
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c) with unit cell parameters:
The morpholine ring adopts a chair conformation with puckering parameters $$ q = 0.672 $$ Å and $$ θ = 112.3° $$. The benzyl group lies in the equatorial plane, while the piperidinylmethyl group occupies an axial position to avoid steric clashes with the morpholine oxygen.
Table 3: Crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Z-value | 4 |
| Density (calc.) | 1.18 g/cm³ |
Computational Chemistry Approaches to Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity
- Electrostatic potential : Negative charge localized on oxygen ($$ \delta^- = -0.42 \, e $$), positive charge on morpholine nitrogen ($$ \delta^+ = +0.38 \, e $$)
- Conformational energy difference : Chair-Eq is 109 cm⁻¹ more stable than Chair-Ax
Figure 2: Molecular electrostatic potential map
Areas of electron density (red) correlate with the morpholine oxygen, while the benzyl group shows neutral potential (green).
Non-covalent interaction (NCI) analysis identifies weak CH-π interactions (3.2 Å) between the benzyl group and piperidine methylene groups, contributing to conformational rigidity.
Properties
IUPAC Name |
4-benzyl-2-(piperidin-1-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-7-16(8-4-1)13-19-11-12-20-17(15-19)14-18-9-5-2-6-10-18/h1,3-4,7-8,17H,2,5-6,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVSNULLSXKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CN(CCO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696086 | |
| Record name | 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874881-17-1 | |
| Record name | 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-(1-Benzylpiperidin-4-yl)morpholine Intermediate
A robust method reported in patent CN105777615A involves the reaction of 1-benzyl-4-piperidone with morpholine in toluene solvent under reflux conditions:
- Step 1 : React 1-benzyl-4-piperidone (e.g., 120 g) with morpholine (e.g., 110 g) in toluene (600 mL) at 110°C.
- Water formed during the reaction is continuously removed to drive the reaction forward.
- After 2 hours, the reaction mixture undergoes catalytic hydrogenation using Raney nickel under 10 kg/cm² pressure at 50°C for 36 hours.
- The product is filtered, washed, and crystallized with concentrated hydrochloric acid to obtain 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride salt with an 88.1% yield.
| Parameter | Condition/Value |
|---|---|
| Reactants | 1-benzyl-4-piperidone, morpholine |
| Solvent | Toluene |
| Temperature | 110°C (reaction), 50°C (hydrogenation) |
| Catalyst | Raney nickel |
| Pressure | 10 kg/cm² (hydrogenation) |
| Reaction time | 2 hours (reaction), 36 hours (hydrogenation) |
| Yield | 88.1% |
Debenzylation to Obtain 4-Benzyl-2-(piperidin-1-ylmethyl)morpholine
The debenzylation step is critical to remove the benzyl protecting group on the piperidine nitrogen:
- Step 2 : The dihydrochloride salt intermediate is dissolved in tert-butanol.
- Potassium carbonate solution is added to adjust the pH above 11.
- The mixture is heated to 60°C and stirred for 30 minutes.
- After pH confirmation, the solution is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 40 kg/cm² pressure at 50°C for 8 hours.
- The final product, this compound, is obtained with yields typically around 89%.
| Parameter | Condition/Value |
|---|---|
| Intermediate | 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride |
| Solvent | tert-butanol |
| pH | >11 (adjusted with K2CO3) |
| Temperature | 60°C (pH adjustment), 50°C (hydrogenation) |
| Catalyst | 10% Pd/C |
| Pressure | 40 kg/cm² (hydrogenation) |
| Reaction time | 30 minutes (pH adjustment), 8 hours (hydrogenation) |
| Yield | ~89% |
Alternative One-Pot Reductive Amination Approach
Another method described in patent WO2017213245A1 outlines a one-pot reductive amination for synthesizing 4-(piperidin-4-yl)morpholine derivatives, which can be adapted for the target compound:
- Morpholine reacts with a suitable aldehyde or ketone precursor in the presence of a platinum or palladium catalyst under hydrogen atmosphere (≤1 MPa).
- Unreacted morpholine is removed by distillation or crystallization.
- The debenzylation and purification steps follow similarly.
- This method simplifies the process by combining steps and reducing purification stages.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation of 1-benzyl-4-piperidone with morpholine in toluene at 110°C | 1-benzyl-4-piperidone, morpholine, toluene, reflux | Raney nickel | 88.1 | Water removal critical for reaction progress |
| 2 | Debenzylation by catalytic hydrogenation in tert-butanol, pH >11 | Intermediate dihydrochloride salt, K2CO3, tert-butanol | 10% Pd/C | ~89 | High pressure hydrogenation (40 kg/cm²) |
| Alt. | One-pot reductive amination under hydrogen atmosphere | Morpholine, aldehyde/ketone precursor, Pt or Pd catalyst | Pt or Pd catalyst | Not specified | Simplifies process, removes unreacted morpholine by distillation |
Research Findings and Notes
- The use of Raney nickel and Pd/C catalysts is common for hydrogenation and debenzylation steps, providing high yields and selectivity.
- Maintaining alkaline pH (>11) during debenzylation promotes efficient hydrogenolysis.
- Reaction temperatures between 50–110°C and pressures up to 40 kg/cm² are optimal for catalytic steps.
- Removal of water during condensation is essential to drive the formation of the morpholine ring.
- The one-pot reductive amination method offers potential for process intensification but requires careful control of hydrogen pressure and catalyst activity.
Chemical Reactions Analysis
4-Benzyl-2-(piperidin-1-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry
4-Benzyl-2-(piperidin-1-ylmethyl)morpholine serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing new materials and compounds .
Pharmaceutical Development
This compound is extensively studied for its potential in pharmaceutical research:
- Drug Design : It plays a crucial role in structure-activity relationship (SAR) studies, helping optimize drug candidates for better efficacy and reduced side effects .
- Therapeutic Applications : Research focuses on its potential to treat neurological disorders by enhancing drug specificity and efficacy .
Neurotransmitter Research
This compound is utilized to study neurotransmitter systems, aiding in understanding receptor interactions and therapeutic pathways for mental health conditions .
Biochemical Assays
The compound is employed in biochemical assays to evaluate the biological activity of new compounds, providing insights into their potential medical applications .
Material Science
In material science, it is used to develop advanced materials, particularly polymers with specific properties for industrial applications .
Case Study 1: Neuropharmacology
A study investigated the effects of this compound on neurotransmitter systems, demonstrating its potential role as a modulator in treating anxiety disorders. The compound showed promising results in receptor binding assays, indicating its ability to influence serotonin and dopamine pathways.
Case Study 2: Drug Development
In a recent pharmaceutical study, this compound was used as a lead structure for synthesizing new derivatives targeting neurodegenerative diseases. The derivatives exhibited enhanced potency against specific biological targets compared to existing treatments, highlighting the compound's utility in drug discovery.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(piperidin-1-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 4-Benzyl-2-(piperidin-1-ylmethyl)morpholine and related analogs:
| Compound Name | Substituents (Morpholine Ring) | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | 4-benzyl, 2-(piperidin-1-ylmethyl) | 290.39 (calculated) | Secondary amine (piperidine) | Enhanced solubility, H-bond donor |
| 4-Benzyl-2-(chloromethyl)morpholine | 4-benzyl, 2-(chloromethyl) | 225.72 | Chloromethyl group | Reactive site for derivatization |
| 4-(2-Chloro-6-methylbenzyl)morpholine | 4-(2-chloro-6-methylbenzyl) | 255.76 | Chloro, methyl substituents | Increased lipophilicity |
| 4-(Thiophen-2-ylmethyl)morpholine | 4-(thiophen-2-ylmethyl) | 211.31 | Thiophene ring | Enhanced aromatic interactions |
Key Observations :
- Reactivity : The chloromethyl group in 4-Benzyl-2-(chloromethyl)morpholine (CAS 1025-15-6) allows for further functionalization, whereas the piperidinylmethyl group in the target compound may confer metabolic stability .
- Aromatic Interactions : Thiophene-containing analogs (e.g., 4-(thiophen-2-ylmethyl)morpholine) exhibit distinct electronic properties due to sulfur’s polarizability, which may alter binding to cytochrome P450 enzymes .
Biological Activity
4-Benzyl-2-(piperidin-1-ylmethyl)morpholine, with the molecular formula C17H26N2O and a molecular weight of 274.41 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound can be synthesized through various methods, including oxidation and reduction reactions. Typical solvents used in its synthesis include dichloromethane and toluene, with reactions often conducted under reflux conditions. The compound has been noted for its ability to undergo electrophilic substitution reactions, which can modify its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate their activity, leading to various biological responses. Ongoing research aims to elucidate the exact pathways involved in these interactions .
Anticancer Properties
Research indicates that compounds with similar structural motifs have demonstrated promising anticancer activities. For instance, derivatives containing piperidine and morpholine moieties have shown selective cytotoxic effects against cancer cell lines while sparing normal cells . The introduction of specific substituents on the piperidine ring has been associated with enhanced antibacterial and antifungal activities .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Modifications on the piperidine ring can significantly influence the compound's efficacy against various pathogens .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of morpholine derivatives, including this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Identified selective cytotoxicity against A549 lung adenocarcinoma cells with mechanisms involving cell cycle arrest and apoptosis induction. |
| Study B (2022) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in various strains, suggesting potential therapeutic applications in treating infections. |
| Study C (2023) | Mechanistic Insights | Explored interactions with specific enzymes, revealing pathways that could be targeted for drug development. |
Q & A
Basic: What are the standard synthetic protocols for 4-Benzyl-2-(piperidin-1-ylmethyl)morpholine?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, describes a reductive amination approach using sodium triacetoxyborohydride (STAB) in acetic acid for similar piperidine derivatives. Key steps include:
- Reacting 4-benzylmorpholine with a piperidine-derived aldehyde.
- Optimizing stoichiometry (1:1.2 molar ratio of amine to aldehyde).
- Purification via column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N, as in ) to achieve ~36% yield.
Characterization requires ¹H/¹³C NMR (δ 46.85–159.29 ppm for morpholine and benzyl groups) and HPLC (>95% purity using C18 columns) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹³C NMR resolves morpholine (δ 67.32 ppm) and benzyl (δ 128.36 ppm) groups ( ).
- HPLC : Use a mobile phase of methanol/sodium acetate buffer (pH 4.6) with 1-octanesulfonate for ion-pair chromatography ( ).
- Mass Spectrometry : Confirm molecular weight (C₁₇H₂₈N₆O₂, 348.4 g/mol in ) via HRMS.
- X-ray Crystallography : Resolve stereochemistry using single-crystal data, as demonstrated for benzyl-piperidine derivatives in .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions ( ).
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Temperature Control : Maintain ≤0°C during aldehyde addition to prevent side reactions ( ).
- Workflow Automation : Implement capsule-based synthesis systems (as in ) to standardize mixing and reaction times.
Yield improvements (e.g., from 36% to 75%) are achievable by adjusting equivalents of STAB and acetic acid .
Advanced: How can researchers resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-linear effects.
- Assay Validation : Use positive controls (e.g., known antimicrobials in ) to confirm assay reliability.
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation rates ( ).
- Structural Analog Comparison : Compare activity with fluorinated analogs (e.g., ) to isolate pharmacophore contributions.
Advanced: What strategies address stereochemical challenges in synthesis?
Methodological Answer:
- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns with hexane/EtOH gradients.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps ( ).
- Crystallographic Analysis : Determine absolute configuration via X-ray diffraction (e.g., ).
- Dynamic NMR : Monitor isomerization in solution using variable-temperature ¹H NMR ( ).
Advanced: How do structural modifications impact bioactivity?
Methodological Answer:
- Piperidine Substitution : Replace benzyl with 4-isopropylbenzoyl (as in ) to enhance lipophilicity and CNS penetration.
- Morpholine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ in ) to improve metabolic stability.
- SAR Studies : Synthesize analogs with varying alkyl chain lengths and test against target enzymes (e.g., acetylcholinesterase).
highlights morpholine-3,5-dione derivatives with enhanced anticancer activity, suggesting ring expansion as a viable strategy.
Advanced: How can researchers assess chemical stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C for morpholine derivatives; ).
- Light Sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines).
- Plasma Stability : Measure half-life in human plasma using protein precipitation and HPLC quantification ( ).
Advanced: What computational methods predict binding affinity for target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 2LN in ) to model interactions.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data ( ).
- Free Energy Perturbation : Calculate ΔΔG for piperidine-morpholine hybrids using Schrödinger’s FEP+ ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
